Methyl 4-heptylbenzoate
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Overview
Description
Methyl 4-heptylbenzoate is an organic compound with the molecular formula C15H22O2. It is a methyl ester derivative of 4-heptylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-heptylbenzoate can be synthesized through the esterification of 4-heptylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-heptylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-heptylbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products:
Oxidation: 4-heptylbenzoic acid.
Reduction: 4-heptylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-heptylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of methyl 4-heptylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis is catalyzed by esterases and other enzymes in biological systems. The released products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Methyl benzoate: Similar in structure but lacks the heptyl group.
Ethyl 4-heptylbenzoate: Similar but with an ethyl ester group instead of a methyl ester.
4-heptylbenzoic acid: The acid form of the compound
Uniqueness: Methyl 4-heptylbenzoate is unique due to its specific ester group and the presence of a heptyl chain, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in organic synthesis .
Properties
CAS No. |
68109-90-0 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
methyl 4-heptylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
VSXNZWYZIJDUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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